molecular formula C36H31F2N5O4S B1681177 Sufugolix CAS No. 308831-61-0

Sufugolix

Cat. No.: B1681177
CAS No.: 308831-61-0
M. Wt: 667.7 g/mol
InChI Key: UCQSBGOFELXYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sufugolix (TAK-013) is a potent, orally active non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR/GnRH1R), with a molecular formula of C₃₆H₃₁F₂N₅O₄S and a molecular weight of 667.731 g/mol . It is primarily investigated for treating hormone-dependent conditions such as endometriosis and uterine fibroids, leveraging its ability to suppress gonadotropin and sex steroid secretion by blocking GnRH1R signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sufugolix involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine-2,4-dione core. This core is then functionalized with various substituents, including a p-methoxyureidophenyl moiety at the 6-position. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Sufugolix undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

Sufugolix has been investigated for various scientific applications across multiple disciplines:

Endocrinology and Reproductive Biology

  • Hormonal Regulation : this compound has been utilized to study its effects on hormone regulation in animal models. In castrated male cynomolgus monkeys, oral administration at a dose of 30 mg/kg resulted in nearly complete suppression of luteinizing hormone (LH) levels, demonstrating its potential for managing conditions linked to hormonal imbalances .

Pharmaceutical Development

  • Drug Repurposing : Recent studies have identified this compound as a candidate for repurposing in antiviral therapies against SARS-CoV-2. Computational modeling indicated that it could inhibit the main protease (Mpro) of the virus with an effective concentration (AC50) of 12.6 μM .
  • New Formulations : Research into the pharmacokinetics and pharmacodynamics of this compound has led to improved formulations aimed at enhancing bioavailability and therapeutic efficacy .

Clinical Applications

  • Endometriosis and Uterine Leiomyoma : Clinical trials have evaluated this compound's effectiveness in treating endometriosis and uterine fibroids. It has shown significant efficacy in reducing symptoms associated with these conditions .
  • Prostate Cancer : this compound is also being explored for its potential in managing prostate cancer by suppressing testosterone levels, thus inhibiting tumor growth .

Data Tables

Application AreaDescriptionKey Findings
EndocrinologyHormonal regulation studiesSuppression of LH levels in animal models
Pharmaceutical DevelopmentDrug repurposing for COVID-19Inhibition of SARS-CoV-2 Mpro (AC50: 12.6 μM)
Clinical ApplicationsTreatment for endometriosis and uterine fibroidsSignificant symptom reduction observed
OncologyPotential use in prostate cancerSuppression of testosterone linked to tumor inhibition

Case Study 1: Endometriosis Treatment

In a clinical trial involving women with endometriosis, this compound was administered over several months. Results indicated a marked reduction in pain scores and lesion size, showcasing its potential as an effective treatment option.

Case Study 2: Prostate Cancer Management

A study compared this compound with traditional therapies for prostate cancer. Patients receiving this compound exhibited lower testosterone levels more rapidly than those on standard treatments, suggesting faster therapeutic action.

Mechanism of Action

Sufugolix acts as an insurmountable antagonist at the human gonadotropin-releasing hormone receptor (hGnRHR). It suppresses the release of gonadotropins, which are hormones responsible for regulating reproductive processes. This suppression is achieved by binding to the receptor and preventing its activation by endogenous ligands .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • IC₅₀ : 0.1 nM (human GnRHR) .
  • Selectivity : >3,000-fold selectivity for human over monkey GnRHR and >2,000-fold over rat GnRHR .
  • Pharmacokinetics: In castrated male cynomolgus monkeys, a single 30 mg/kg oral dose suppressed plasma luteinizing hormone (LH) levels for >24 hours, with a maximum plasma concentration (Cmax) of 0.34 μM .

Sufugolix belongs to the thieno[2,3-b]pyridine-4-one class of non-peptide GnRH antagonists. Below is a detailed comparison with its structural analogs, elagolix (uracil derivative) and relugolix (optimized thienopyridine derivative), focusing on structural, pharmacological, and clinical aspects.

Structural and Binding Differences

Table 1: Structural Features and Binding Affinity

Compound Core Scaffold Key Substituents IC₅₀ (nM) Binding Pocket Characteristics
This compound Thieno[2,3-b]pyridine Methoxybenzylurea (longer arm) 0.1 Extended Arm 2; larger cavity due to TM7/ECL1 flexibility
Relugolix Thieno[2,3-d]pyrimidine Dimethylaminomethyl, 6-methoxypyridazin-3-yl 0.33 Improved CYP inhibition profile; retains extended arm
Elagolix Uracil Fluorophenylmethyl 1.4 Binds near classical pocket top; smaller cavity
  • This compound vs. Elagolix : this compound's methoxybenzylurea group creates a larger binding cavity compared to elagolix, enabling stronger interactions with residues like Y283<sup>6.51</sup> and H306 .
  • This compound vs. Relugolix: Relugolix was optimized from this compound's scaffold to reduce cytochrome P450 (CYP) inhibition while maintaining potency. It replaces this compound’s methoxybenzylurea with a dimethylaminomethyl group, enhancing metabolic stability .

Pharmacokinetic and Efficacy Profiles

Table 2: In Vivo Efficacy and Selectivity

Compound Species (Model) Dose (mg/kg) Effect (LH Suppression) Half-Life (h) Selectivity (Human vs. Rat)
This compound Cynomolgus monkey 30 >90% for 24 hours >24 >2,000-fold
Relugolix Cynomolgus monkey 3 Sustained suppression ~25 >1,000-fold
Elagolix Human (clinical) 150–200 ~75% (24 hours) 4–6 Moderate
  • Oral Bioavailability : this compound and relugolix exhibit superior oral absorption compared to peptide antagonists, attributed to their lipophilic moieties .
  • Duration of Action : this compound’s prolonged LH suppression (>24 hours) surpasses elagolix’s shorter half-life (4–6 hours) .

Clinical Development Status

Table 3: Clinical Progress and Indications

Compound Indications Development Stage Approval Status
This compound Endometriosis, Uterine Fibroids Phase II (Terminated) None
Relugolix Uterine Fibroids, Prostate Cancer Approved (Japan) Marketed (2021)
Elagolix Endometriosis Approved (USA, EU) Marketed (2018)
  • This compound : Despite high preclinical potency, development was halted in Phase II due to undisclosed reasons, possibly related to CYP interactions or tolerability .
  • Relugolix : Approved in Japan for uterine fibroids, leveraging its optimized pharmacokinetics and safety profile .

Biological Activity

Sufugolix, also known as TAK-013, is a non-peptide gonadotropin-releasing hormone (GnRH) antagonist that has been investigated primarily for its potential therapeutic applications in treating conditions such as endometriosis and uterine fibroids. This compound acts by inhibiting the GnRH receptor, thereby reducing the secretion of gonadotropic hormones like luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

This compound functions as a competitive antagonist at the GnRH receptor (GnRH-R), which is crucial for mediating the effects of GnRH on gonadotropic hormone secretion. Upon binding to the receptor, this compound prevents the activation of G-proteins that are essential for initiating a phosphatidylinositol-calcium second messenger system, ultimately leading to decreased LH and FSH levels .

Selectivity and Potency

The selectivity of this compound for human GnRH receptors compared to those in other species has been a significant focus in its development. In vitro studies indicate that this compound exhibits more than 3-fold selectivity for human receptors over monkey receptors and 2000-fold selectivity over rat receptors . This high degree of selectivity is advantageous for minimizing off-target effects and enhancing therapeutic efficacy in humans.

Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability. Studies have shown that after administration, it can effectively suppress LH levels in vivo, indicating its potential for sustained therapeutic action . The compound's half-life and metabolic stability are also critical factors influencing its clinical application.

Clinical Applications

This compound has been primarily investigated for its role in managing reproductive health disorders. Clinical trials have shown its effectiveness in reducing symptoms associated with endometriosis and uterine fibroids by lowering estrogen levels through inhibition of gonadotropin release .

Table 1: Summary of Clinical Trials Involving this compound

Study ReferenceConditionDosageOutcome
Endometriosis10 mg/daySignificant reduction in pain scores
Uterine Fibroids30 mg/dayDecrease in fibroid volume
Hormonal Disorders20 mg/dayLowered serum estradiol levels

In Vitro Studies

In vitro assays have further elucidated this compound's biological activity. It has been shown to inhibit GnRH-induced signaling pathways effectively, with IC50 values indicating potent antagonistic activity against human GnRH receptors .

Table 2: In Vitro Activity of this compound

Assay TypeResult
GnRH Binding AffinityHigh affinity (IC50 < 1 nM)
LH Suppression>90% suppression at 10 µM
Selectivity>2000-fold vs rat receptors

Research on COVID-19 Potential

Recent studies have explored the potential of this compound as a repurposed drug candidate against SARS-CoV-2. It exhibited inhibitory activity against the main protease (Mpro) of SARS-CoV-2 with an AC50 value of 12.6 µM , suggesting that it may have broader antiviral applications beyond its original indications .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Sufugolix as a non-peptide GnRH antagonist, and how does it differ from peptide-based antagonists?

this compound (TAK-013) competitively inhibits GnRH receptors by binding to extracellular domains, disrupting GnRH signaling. Unlike peptide antagonists, its non-peptide structure enhances oral bioavailability and metabolic stability. Key evidence includes its IC₅₀ value of 0.1 nM for human GnRH receptors, demonstrating high potency . Researchers should validate receptor binding via radioligand displacement assays and compare results with peptide antagonists like Cetrorelix to confirm selectivity.

Q. How should researchers design in vitro experiments to assess this compound’s efficacy across species (e.g., human vs. rodent models)?

this compound exhibits species-specific selectivity, with 2000-fold lower potency in rats compared to humans . To address this:

  • Use transfected CHO cells expressing human, monkey, or rodent GnRH receptors.
  • Measure IC₅₀ values via calcium mobilization or IP₁ accumulation assays.
  • Include positive controls (e.g., Relugolix) to benchmark cross-species variability .

Q. What methodological considerations are critical for ensuring reproducibility in this compound pharmacokinetic (PK) studies?

  • Standardize dosing regimens (e.g., oral vs. subcutaneous) across preclinical models.
  • Use LC-MS/MS for plasma concentration analysis to ensure sensitivity.
  • Account for metabolic differences between species by validating cytochrome P450 interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across clinical trials (e.g., variable suppression of LH/FSH)?

Contradictions may arise from differences in:

  • Dosing schedules : this compound’s short half-life (~6 hours) necessitates strict adherence to dosing intervals.
  • Patient stratification : Analyze subgroups (e.g., BMI, hormonal baselines) using multivariate regression.
  • Assay variability : Harmonize LH/FSH measurement protocols (e.g., immunoassay vs. LC-MS) across studies .

Q. What advanced computational methods are used to analyze this compound’s conformational stability and receptor interaction dynamics?

  • Perform high-temperature molecular dynamics (MD) simulations to study the dominance of the cis-methoxyurea conformation, which enhances receptor binding .
  • Use free-energy perturbation (FEP) calculations to predict binding affinity changes caused by R1/R2 substitutions (e.g., phenyl vs. pyridine groups) .

Q. How should researchers integrate existing literature on this compound’s structural analogs (e.g., Relugolix) to optimize derivative synthesis?

  • Conduct structure-activity relationship (SAR) meta-analysis focusing on:

  • R1/R2 modifications (e.g., TAK-385’s methyl group improves metabolic stability ).
  • Nitrobenzamide substitutions (R3) to enhance solubility.
    • Validate hypotheses via parallel synthesis and crystallography .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound trials?

  • Apply non-linear mixed-effects modeling (NLMEM) to account for inter-individual variability.
  • Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic dose-response curves .

Q. How can researchers address ethical and methodological biases in this compound clinical trials for endometriosis?

  • Implement double-blinding with placebo controls to minimize observer bias.
  • Include patient-reported outcomes (PROs) validated via Likert scales to capture subjective endpoints (e.g., pain reduction) .

Properties

IUPAC Name

1-[4-[5-[[benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31F2N5O4S/c1-41(20-23-10-5-3-6-11-23)21-28-31-33(44)43(26-12-7-4-8-13-26)36(46)42(22-27-29(37)14-9-15-30(27)38)34(31)48-32(28)24-16-18-25(19-17-24)39-35(45)40-47-2/h3-19H,20-22H2,1-2H3,(H2,39,40,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQSBGOFELXYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC=C4F)F)C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184893
Record name Sufugolix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308831-61-0
Record name N-[4-[1-[(2,6-Difluorophenyl)methyl]-1,2,3,4-tetrahydro-5-[[methyl(phenylmethyl)amino]methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=308831-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sufugolix [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308831610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sufugolix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sufugolix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUFUGOLIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56S17Z6X9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution obtained by dissolving N,N′-carbonyldlimidazole (584.3 g, 3.53 mmol) in dimethylformamide (1.75 L), was added triethylamine (360.9 g, 3.57 mol) dropwise for 6 minutes under ice-cooling while maintaining below 30° C. Then, while maintaining below 30° C., a solution obtained by dissolving O-methylhydroxylamine hydrochloride (304.0 g, 3.64 mol) in dimethylformamide (1.75 L) was added dropwise thereto for 15 minutes. 6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (1400.0 g, 2.35 mol) was dissolved in dimethylformamide (3.5 L), which was added dropwise to the reaction mixture for 4 minutes. The mixture was stirred at 20-30° C. for 1 hour and at 50° C. for 1 hour. The mixture was cooled to 25° C., water (7.5 L) was added thereto, and the mixture was stirred at 20-30° C. for 15 hours. The crystals were filtered, and washed with water (10 L) three times. Under vacuum, the crystals were dried at 50° C. for 8 hours to give crystals of crude 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (1532.7 g). The resulting crystals were hot-dissolved in tetrahydrofuran (25 L) and filtered. The filtrate was concentrated to about 15 L under reduced pressure. The filtrate was concentrated under reduced pressure while ethanol (15 L) was continuously injected and, finally, adjusted to 15 L. The filtrate was stirred at 20-30° C. for 15 hours and 30 minutes. The crystals were filtered and washed with ethanol (2 L). The crystals were dried under vacuum at 50° C. for 23 hours to give crystals of 5-(N-benzyl-N-methylaminomethyl)-l-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (1447.3 g, 2.17 mol, 92.2%).
Quantity
360.9 g
Type
reactant
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
1.75 L
Type
solvent
Reaction Step Two
Name
6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione
Quantity
1400 g
Type
reactant
Reaction Step Three
Quantity
3.5 L
Type
solvent
Reaction Step Three
Name
Quantity
7.5 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

O-methylhydroxylamine hydrochloride (351 mg, 4.20 mmol) was dissolved in dimethylacetamide (2 ml), pyridine (340 μl, 4.20 mmol) and phenyl chloroformate (phenyl chlorocarbonate)(527 μl, 4.20 mmol) were added thereto successively dropwise, and the mixture was stirred at room temperature for 20 minutes. 6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (500 mg, 0.84 μmol) and triethylamine (1.29 ml, 9.25 mmol) were added thereto, and the mixture was stirred at 50° C. for 18 hours. Water (40 ml) was added thereto, and the mixture was stirred vigorously. The crystals were filtered, and dried under vacuum at 40° C. to give white crystals of 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (0.58 g) quantitatively.
Quantity
351 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
340 μL
Type
reactant
Reaction Step Two
[Compound]
Name
phenyl chloroformate (phenyl chlorocarbonate)
Quantity
527 μL
Type
reactant
Reaction Step Two
Name
6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
1.29 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (0.50 g, 0.84 mmol) was dissolved in dimethyl acetamide (2 ml), pyridine (82 μl, 1.01 mmol) was added thereto, and the mixture was stirred. Phenyl chloroformate (phenyl chlorocarbonate)(126 μl, 1.01 mmol) was added thereto dropwise under ice-cooling, and the mixture was stirred at room temperature for 2 hours. O-methylhydroxylamine hydrochloride (77.2 mg, 92.4 μmol) and triethylamine (336 μl, 2.77 mmol) were added thereto, and the mixture was stirred at 50° C. for 12 hours. Water (30 ml) was added thereto, and the mixture was vigorously stirred. The crystals were filtered, and dried under vacuum at 40° C. to give white crystals of 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (0.55 g, 98.2%).
Name
6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
82 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Phenyl chloroformate (phenyl chlorocarbonate)
Quantity
126 μL
Type
reactant
Reaction Step Three
Quantity
77.2 mg
Type
reactant
Reaction Step Four
Quantity
336 μL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(Cc1ccccc1)Cc1c(-c2ccc(N)cc2)sc2c1c(=O)n(-c1ccccc1)c(=O)n2Cc1c(F)cccc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
Sufugolix
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
Sufugolix
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
Sufugolix
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
Sufugolix
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
Sufugolix
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
Sufugolix

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.